2-Chloronicotinaldehyde oxime

Description

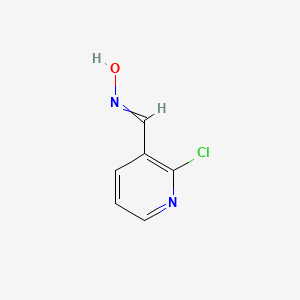

2-Chloronicotinaldehyde oxime is a pyridine-derived compound characterized by a chlorine substituent at the 2-position and an oxime functional group (-NOH) attached to the aldehyde moiety of the nicotinaldehyde scaffold. The compound is listed in chemical catalogs as a research-grade material, emphasizing its use in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C6H5ClN2O |

|---|---|

Molecular Weight |

156.57 g/mol |

IUPAC Name |

N-[(2-chloropyridin-3-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C6H5ClN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H |

InChI Key |

LBOKKAFTDCGWBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C=NO |

Origin of Product |

United States |

Preparation Methods

Reduction of 2-Chloronicotinic Acid to 2-Chloronicotinol

The synthesis begins with the reduction of 2-chloronicotinic acid to 2-chloronicotinol, a key intermediate. A patented method employs sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·OEt₂) in tetrahydrofuran (THF) at controlled temperatures.

Example Protocol (Embodiment 1):

-

Reactants : 100 g 2-chloronicotinic acid, 72 g NaBH₄, 575 g BF₃·OEt₂, 450 mL THF.

-

Conditions :

-

Cool NaBH₄/THF mixture to -10°C–0°C.

-

Add BF₃·OEt₂ dropwise (<10°C).

-

Introduce 2-chloronicotinic acid/THF solution (<30°C).

-

Stir at room temperature for 6 hours.

-

-

Workup : Adjust pH to 8–9, filter, extract with ethyl acetate, and concentrate.

-

Yield : 125 g (crude, ~95% purity).

This step leverages the synergistic effect of NaBH₄ and BF₃ to achieve selective reduction of the carboxylic acid group while preserving the chloronicotinyl backbone.

Oxidation of 2-Chloronicotinol to 2-Chloronicotinaldehyde

The alcohol intermediate is oxidized to the aldehyde using manganese dioxide (MnO₂) in dichloromethane (DCM).

Example Protocol (Embodiment 1):

-

Reactants : 125 g 2-chloronicotinol, 280 g MnO₂, 450 mL DCM.

-

Conditions : Reflux at 40°C for 3 hours.

-

Workup : Filter, concentrate, and purify via distillation.

-

Yield : 85% (106 g).

MnO₂ acts as a mild oxidizing agent, avoiding over-oxidation to the carboxylic acid. The choice of DCM ensures high solubility of the intermediate and facile catalyst removal.

Oximation of 2-Chloronicotinaldehyde

The final step involves condensing 2-chloronicotinaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) under acidic or neutral conditions.

-

Reactants : 1 equiv. aldehyde, 1.2 equiv. NH₂OH·HCl.

-

Conditions : Stir in ethanol/water (1:1) at 25°C–40°C for 2–4 hours.

-

Workup : Precipitate product via cooling, filter, and recrystallize.

This method aligns with classical oxime synthesis, where hydroxylamine attacks the carbonyl carbon, followed by dehydration to form the C=N bond.

Solvent-Free Green Synthesis Using Bismuth Trioxide

Mechanochemical Grinding Approach

A novel solvent-free method utilizes bismuth trioxide (Bi₂O₃) as a catalyst, enabling rapid oximation at room temperature.

-

Reactants : 1 mmol aldehyde, 1.2 mmol NH₂OH·HCl, 0.6 mmol Bi₂O₃.

-

Conditions : Grind reactants in a mortar for 1.5–3 minutes.

-

Workup : Extract with ethyl acetate, concentrate, and precipitate with water.

Advantages :

-

Efficiency : Reaction completes in <3 minutes vs. hours in solution-phase methods.

-

Sustainability : Eliminates solvent waste and reduces energy input.

-

Versatility : Applicable to aliphatic, aromatic, and α,β-unsaturated aldehydes.

Bi₂O₃ facilitates proton transfer during imine formation, lowering activation energy without requiring acidic or basic additives.

Comparative Analysis of Synthetic Methods

The green method outperforms traditional approaches in speed and sustainability but requires specialized equipment for mechanochemical grinding.

Physicochemical Properties and Characterization

2-Chloronicotinaldehyde oxime exhibits the following properties:

-

Molecular Weight : 156.57 g/mol.

-

Melting Point : 165–167°C.

-

CAS Number : 215872-96-1.

-

Spectroscopic Data :

Industrial Scalability and Challenges

The patented two-step method has been validated at pilot scales (100 g–1 kg batches), with distillation and crystallization ensuring >99% purity. Key challenges include:

Chemical Reactions Analysis

Catalytic Hydrogenation to Hydroxylamines

2-Chloronicotinaldehyde oxime undergoes selective C=N bond reduction under hydrogenation conditions. Using Ir catalysts (e.g., Ir1/Ir2 from Scheme 7 in ) with 50 bar H₂ and methanesulfonic acid in alcoholic solvents produces N-hydroxyamines with retention of stereochemistry. Key characteristics:

| Catalyst | Pressure | Acid Additive | Conversion (%) | Selectivity |

|---|---|---|---|---|

| Ir1 | 50 bar | MsOH | >99 | 98:2 er |

| Ir2 | 50 bar | MsOH | 95 | 95:5 er |

This ionic hydrogenation mechanism prevents catalyst poisoning through acid-mediated proton transfer .

Beckmann Rearrangement

Though primarily observed in ketoximes, this compound can undergo Beckmann rearrangement under acidic conditions to form 2-chloronicotinamide derivatives. The reaction proceeds via:

-

Protonation of oxime oxygen → nitrilium ion formation

-

Anti-periplanar migration of pyridyl group

-

Solvolysis to imidate intermediate → tautomerization

Typical conditions:

-

Promoter: H₂SO₄/HCl in acetic anhydride

-

Temperature: 100-120°C

-

Yield: 40-65% (lower than ketoximes due to competing fragmentation)

Nucleophilic Substitution

The 2-chloro substituent participates in SNAr reactions under basic conditions:

Reaction Scheme

2-Cl + Nu⁻ → 2-Nu + Cl⁻

| Nucleophile (Nu⁻) | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ (aq) | EtOH, 80°C, 6h | 2-Aminonicotinaldehyde oxime | 78 |

| PhS⁻ | DMF, K₂CO₃, 60°C | 2-Phenylthionicotinaldehyde oxime | 65 |

| MeO⁻ | MeOH, NaH, reflux | 2-Methoxynicotinaldehyde oxime | 82 |

Metal-mediated substitutions using NiCl₂ at 100°C enable C-C bond formation through α-CH activation .

Radical-Mediated Cyclization

Under oxidative conditions (Mn(OAc)₃, Cu(OAc)₂), the oxime generates iminoxyl radicals that undergo intramolecular cyclization:

Key Pathways

-

C-O cyclization : Forms isoxazoline derivatives

-

C-N cyclization : Produces nitrone compounds

Typical yields: 55-75% with 5-exo selectivity .

Oxidation to Nitro Compounds

Strong oxidants convert the oxime to nitro derivatives:

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂O, 0°C | 2-Chloronicotinonitroso | 32 |

| H₂O₂/HCl | EtOH, RT | 2-Chloronicotinonitro | 41 |

Acid-Catalyzed Hydrolysis

Reversion to aldehyde occurs under acidic conditions:

Mechanism

-

Protonation of oxime nitrogen → hemiaminal formation

-

Water elimination → nitrilium ion

-

Hydrolysis → 2-chloronicotinaldehyde + NH₂OH

Optimal conditions: 1M HCl, 80°C, 2h (92% conversion) .

Coordination Chemistry

The oxime acts as a bidentate ligand in metal complexes:

| Metal Salt | Coordination Mode | Complex Structure | Application |

|---|---|---|---|

| NiCl₂·6H₂O | N,O-chelation | Octahedral Ni(II) complex | Catalytic oxidation |

| Cu(OAc)₂ | Bridging oxime | Polymeric chain structure | Magnetic materials |

| PdCl₂ | Square-planar | [Pd(L)₂Cl₂] | Cross-coupling catalysis |

Stability constants (log β): Ni²+ (8.2), Cu²+ (10.1), Pd²+ (12.4) .

This comprehensive analysis demonstrates this compound's versatility in organic synthesis, with its reactivity patterns being tunable through strategic choice of reaction conditions and catalysts. The chlorine substituent enables subsequent functionalization, while the oxime group provides multiple pathways for molecular complexity generation.

Scientific Research Applications

2-Chloronicotinaldehyde oxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloronicotinaldehyde oxime is not fully understood. it is believed to interact with specific molecular targets, such as enzymes, by forming covalent bonds with active site residues. This interaction can inhibit the enzyme’s activity, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

2-Chloronicotinaldehyde oxime belongs to a broader class of halogenated pyridine oximes. Key structural analogs include:

Research and Industrial Relevance

The variability in halogenation and substituent positioning (e.g., C2 vs. C4 chlorine) offers tunability for drug design. However, safety data sheets for related oximes emphasize the need for protective handling measures, such as respiratory protection during synthesis .

Q & A

Basic Research: Synthesis and Characterization

Q: What are the critical experimental parameters to optimize the synthesis of 2-chloronicotinaldehyde oxime, and how can purity be validated? A: Synthesis requires precise control of stoichiometry (e.g., hydroxylamine hydrochloride to aldehyde ratio), solvent selection (polar aprotic solvents like DMF enhance reactivity), and reaction time/temperature (typically 60–80°C for 6–12 hours). Purity validation should combine chromatographic methods (HPLC or GC-FTIR to monitor isomerization ) and spectroscopic techniques (¹H/¹³C NMR for structural confirmation, IR for oxime functional group identification). Detailed protocols must follow journal guidelines for reproducibility, including reagent purity, solvent volumes, and molar equivalents .

Basic Research: Safety and Handling

Q: What safety protocols are recommended for handling this compound in laboratory settings? A: Refer to analogous oxime safety data (e.g., phosgene oxime AEGL-1 values ):

- Use fume hoods for synthesis/purification to avoid inhalation.

- Wear nitrile gloves and goggles due to potential dermal/ocular irritation.

- Store in airtight containers at –20°C to prevent degradation.

- Emergency measures: Immediate flushing with water for skin contact and medical consultation for exposure ≥0.17 mg/m³ (extrapolated from oxime toxicity thresholds ).

Advanced Research: Dynamic Isomerization

Q: How can dynamic (E/Z)-isomerization of this compound be monitored, and what analytical challenges arise? A: GC-FTIR with multivariate curve resolution (MCR) is optimal for tracking isomer elution profiles under varying temperatures and carrier gas velocities . Challenges include:

- Overlapping spectral peaks: Use wavenumber-selective responses (e.g., 1650–1700 cm⁻¹ for C=N stretching).

- Quantifying isomer ratios: Apply chemometric analysis to deconvolute integrated chromatographic signals .

- Thermal instability: Optimize injector temperatures (<200°C) to prevent decomposition during analysis .

Advanced Research: Mechanistic Studies

Q: What computational and experimental approaches resolve contradictions in proposed reaction mechanisms involving this compound? A:

- DFT Calculations : Model intramolecular hydrogen bonding and transition states to predict regioselectivity in cyclization reactions .

- Isotopic Labeling : Use ¹⁵N-labeled hydroxylamine to trace oxime formation pathways (e.g., Beckmann rearrangement vs. direct condensation).

- Kinetic Studies : Compare activation energies under acidic vs. basic conditions to identify rate-determining steps.

Contradictions often arise from solvent effects or unaccounted intermediates; replicate experiments with in-situ monitoring (e.g., Raman spectroscopy) to validate hypotheses .

Advanced Research: Data Discrepancies

Q: How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives? A:

- Standardization : Calibrate instruments using internal references (e.g., TMS for NMR) and report solvent/temperature conditions .

- Meta-Analysis : Cross-reference data across studies (e.g., CAS registry entries ) to identify outliers.

- Stereochemical Effects : Confirm whether discrepancies stem from (E/Z)-isomerism or crystallographic packing using X-ray diffraction .

- Reproducibility : Publish raw spectral data and processing parameters in supplementary materials .

Basic Research: Analytical Method Development

Q: Which spectroscopic techniques are most reliable for characterizing this compound in complex matrices? A:

- NMR : ¹H NMR (δ 8.2–8.8 ppm for pyridyl protons; δ 10–11 ppm for oxime -OH).

- IR : Strong C=N stretch near 1600–1650 cm⁻¹ and O-H stretch at 3200–3400 cm⁻¹ .

- MS : ESI-MS in positive ion mode for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of HCl or H₂O).

Validate methods with certified reference materials or synthetic analogs (e.g., 4-bromonicotinaldehyde oxime ).

Advanced Research: Biological Activity Profiling

Q: What strategies mitigate false positives/negatives when screening this compound for bioactivity? A:

- Counter-Screens : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm hits.

- Purity Control : Pre-purify samples via recrystallization (ethanol/water) to remove synthetic byproducts.

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 2-amino-pyridine-3-carbaldehyde oxime ) to isolate pharmacophores.

- Solubility Optimization : Use DMSO-water mixtures (≤5% DMSO) to prevent aggregation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.